molecular formula C12H16N4 B15115004 N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine

N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B15115004
M. Wt: 216.28 g/mol
InChI Key: WZOQPHBXARFCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with methylhydrazine, followed by cyclization with a suitable pyrazine derivative. The reaction conditions often require the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored as a scaffold for the development of new drugs, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, used as a scaffold for drug development.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:

    Thioglycoside derivatives: Compounds with similar biological activities and applications.

Uniqueness

N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific substitution pattern and the presence of the cyclopentyl and methyl groups. These structural features confer distinct chemical and biological properties, making it a valuable scaffold for the development of new compounds with specific activities.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C12H16N4/c1-15(10-4-2-3-5-10)12-11-6-7-14-16(11)9-8-13-12/h6-10H,2-5H2,1H3

InChI Key

WZOQPHBXARFCNX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC1)C2=NC=CN3C2=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.